![molecular formula C19H25N5 B14407842 N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-73-8](/img/structure/B14407842.png)
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound This compound features a pyrazolo[3,4-b]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or 2-ethylhexyl groups can be replaced by other substituents under appropriate conditions.
Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures
Scientific Research Applications
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other pyrazolo[3,4-b]pyrazine derivatives, such as:
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine: Lacks the 2-ethylhexyl group, which may affect its solubility and biological activity.
N-(2-Ethylhexyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine: Lacks the phenyl group, which may influence its binding affinity to molecular targets.
1-Phenyl-1H-pyrazolo[3,4-b]pyridine: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties
This compound stands out due to its unique combination of substituents, which can enhance its solubility, stability, and biological activity.
Properties
CAS No. |
87594-73-8 |
|---|---|
Molecular Formula |
C19H25N5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C19H25N5/c1-3-5-9-15(4-2)12-20-18-14-21-19-17(23-18)13-22-24(19)16-10-7-6-8-11-16/h6-8,10-11,13-15H,3-5,9,12H2,1-2H3,(H,20,23) |
InChI Key |
SZXALLHCMOJIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


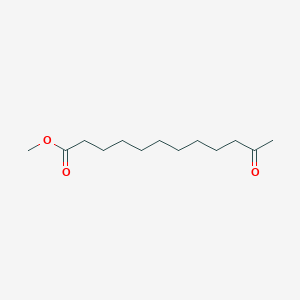
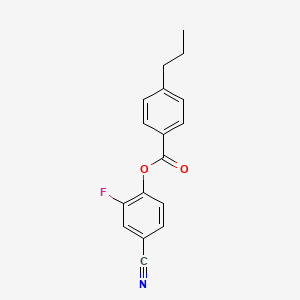
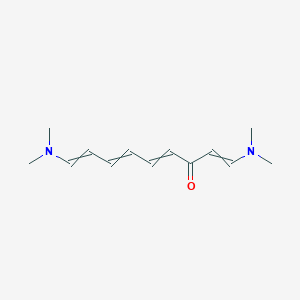
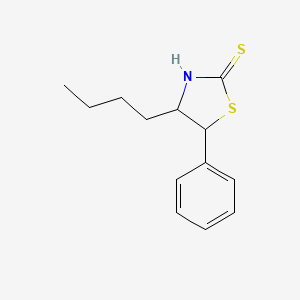

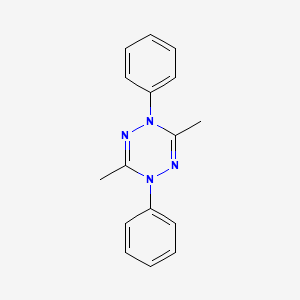
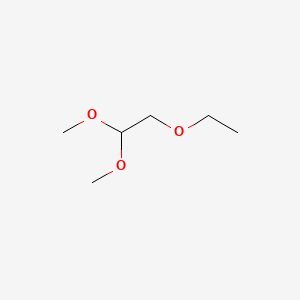

![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)
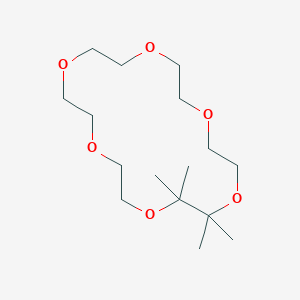
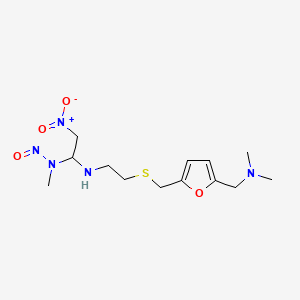
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
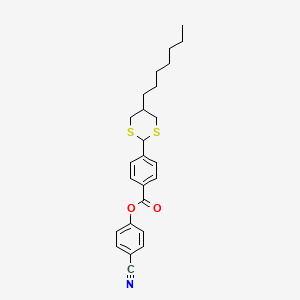
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
